molecular formula C49H44F2N4O5S B1241832 RSC-3388

RSC-3388

Número de catálogo: B1241832
Peso molecular: 839.0 g/mol
Clave InChI: OBIPTWMZQPZWHN-NFFGKUDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RSC-3388 is a pyrrolidine derivative known for its potent inhibitory effects on cytosolic phospholipase A2 alpha (cPLA2α).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of RSC-3388 involves multiple steps, starting with the preparation of the pyrrolidine core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

RSC-3388 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds .

Aplicaciones Científicas De Investigación

Cancer Research

RSC-3388 has been extensively studied for its effects on various cancer types, including cervical and breast cancer.

  • Cervical Cancer : In studies, this compound demonstrated significant inhibition of cPLA2α activity in cervical cancer cell lines (CaLo, SiHa, and CaSki), with an IC50 value around 30 nM. The compound was shown to reduce cell proliferation and induce apoptosis when combined with chemotherapeutic agents like paclitaxel and cisplatin, enhancing their efficacy (IC50 values for this compound were consistently around 30-35 nM) .
  • Breast Cancer : Similar effects were observed in aggressive breast cancer models where this compound sensitized cells to doxorubicin by suppressing extracellular signal-regulated kinase pathways, indicating its potential as a combinatory therapeutic agent .

Inflammation Studies

This compound is also valuable in studying inflammatory responses. The inhibition of cPLA2α by this compound has been linked to reduced production of leukotrienes and prostaglandins, which are critical mediators in inflammatory pathways. This application is particularly relevant in understanding conditions such as asthma and arthritis where inflammation plays a central role .

Case Studies

Study Cancer Type Findings Significance
Study 1Cervical CancerThis compound reduced cell proliferation and induced apoptosis when combined with chemotherapeutics.Enhanced efficacy of standard treatments.
Study 2Breast CancerInhibition of cPLA2α led to increased sensitivity to doxorubicin.Potential for improved treatment regimens.
Study 3Inflammatory ModelsDemonstrated reduction in leukotriene production upon treatment with this compound.Implications for treating inflammatory diseases.

Mecanismo De Acción

RSC-3388 exerts its effects by inhibiting the activity of cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is involved in the hydrolysis of membrane phospholipids, leading to the production of arachidonic acid and subsequent biosynthesis of eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .

Actividad Biológica

RSC-3388 is a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme integral to the inflammatory response. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases, cancer, and viral infections. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions primarily through the inhibition of cPLA2α, which catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA). The release of AA leads to the synthesis of eicosanoids, such as prostaglandins and leukotrienes, which are key mediators in inflammation. By inhibiting cPLA2α, this compound effectively reduces the production of these inflammatory mediators, thus exerting anti-inflammatory effects .

Key Mechanisms:

  • Inhibition of cPLA2α : this compound has been shown to exhibit an IC50 value of 1.8 nM in various assays, indicating its potency in inhibiting cPLA2α activity .
  • Reduction of Eicosanoid Production : The compound decreases the levels of pro-inflammatory eicosanoids, thereby mitigating inflammation .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various models:

  • Topical Application in Mouse Models : In studies involving TNCB-induced ear swelling and dermatitis models, this compound significantly inhibited ear swelling and eicosanoid production. It also reduced inflammatory cytokines such as interleukin-1beta and macrophage inflammatory proteins .
  • Collagen-Induced Arthritis : In vivo studies revealed that this compound exhibited anti-inflammatory effects comparable to established drugs like methotrexate and Enbrel in collagen-induced arthritis models .
  • Atopic Dermatitis : The compound alleviated atopic dermatitis-like lesions induced by mite antigens in mice, supporting its potential for treating inflammatory skin disorders .

Anticancer Activity

Recent research has highlighted the role of cPLA2α in cancer progression:

  • Breast Cancer Models : this compound was found to sensitize aggressive breast cancer cells to doxorubicin by suppressing ERK and mTOR pathways, indicating its potential as an adjunct therapy in chemotherapy-resistant cancers .
  • Cervical Cancer Studies : In cervical cancer cell lines, this compound inhibited cell proliferation and induced apoptosis at concentrations up to 100 nM without affecting migration .

Antiviral Effects

This compound has been investigated for its antiviral properties:

  • Inhibition of Viral Replication : Studies have shown that this compound affects viral RNA and protein accumulation in human coronavirus-infected cells. It exhibited antiviral effects against coronaviruses and other RNA viruses while being inactive against Picornaviridae family members .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Effect Observed IC50 Value Model Used
Anti-inflammatoryInhibition of ear swelling1.8 nMTNCB-induced mouse model
Anti-inflammatoryReduction in cytokine levelsN/AAtopic dermatitis model
AnticancerInduction of apoptosis~30 nMCervical cancer cell lines
AnticancerSensitization to chemotherapyN/ABreast cancer models
AntiviralDecreased viral RNA accumulationN/ACoronavirus-infected Huh-7 cells

Case Study 1: Inflammatory Skin Disorders

A study demonstrated that topical application of this compound significantly reduced inflammation in a TNCB-induced ear swelling model. The results indicated a marked decrease in eicosanoid production and pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory skin conditions.

Case Study 2: Cancer Chemoresistance

In a breast cancer model, this compound was shown to enhance the efficacy of doxorubicin by targeting cPLA2α-mediated pathways. This finding underscores the compound's potential use as a combination therapy to overcome chemoresistance.

Propiedades

Fórmula molecular

C49H44F2N4O5S

Peso molecular

839.0 g/mol

Nombre IUPAC

(E)-N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C49H44F2N4O5S/c1-31(2)28-54(29-35-12-6-7-13-39(35)34-10-4-3-5-11-34)38-26-37(27-52-45(56)23-20-32-16-18-33(19-17-32)24-44-47(58)53-49(60)61-44)55(30-38)48(59)41-15-9-8-14-40(41)46(57)42-22-21-36(50)25-43(42)51/h3-25,31,37-38H,26-30H2,1-2H3,(H,52,56)(H,53,58,60)/b23-20+,44-24-/t37-,38+/m0/s1

Clave InChI

OBIPTWMZQPZWHN-NFFGKUDUSA-N

SMILES isomérico

CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)[C@@H]3C[C@H](N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)/C=C/C6=CC=C(C=C6)/C=C\7/C(=O)NC(=O)S7

SMILES canónico

CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)C3CC(N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)C=CC6=CC=C(C=C6)C=C7C(=O)NC(=O)S7

Sinónimos

N-(-4-(N-(biphenyl-2-ylmethyl)-N-2-methylpropylamino)- 1-(2-(2,4-difluorobenzoyl)benzoyl)pyrrolidin- 2-yl)methyl-3-(4-(2,4-dioxothiazolidin-5-ylidenemethyl) phenyl)acrylamide
RSC 3388
RSC-3388
RSC3388

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.